molecular formula C13H15FN2O2 B2538134 N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide CAS No. 1427970-65-7

N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide

Cat. No. B2538134
CAS RN: 1427970-65-7
M. Wt: 250.273
InChI Key: NDKBXZNODJYWKS-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide, also known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. CFM-2 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various pain and inflammatory conditions.

Mechanism of Action

N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide acts as a potent and selective antagonist of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. TRPA1 is expressed on sensory neurons and is activated by various stimuli, including cold, heat, and chemical irritants. Activation of TRPA1 leads to the release of inflammatory mediators and the perception of pain and inflammation. N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide blocks the activation of TRPA1, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to reduce the release of inflammatory mediators and cytokines, such as TNF-alpha and IL-6, in response to TRPA1 activation. N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide has also been found to reduce the expression of pain-related genes, such as c-Fos and substance P, in sensory neurons. Physiologically, N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide has been found to reduce pain and inflammation in preclinical models of various conditions, including neuropathic pain, inflammatory pain, and osteoarthritis.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide has several advantages as a research tool for the study of pain and inflammation. It is a potent and selective antagonist of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide has been found to be effective in reducing pain and inflammation in preclinical models of various conditions, making it a useful tool for studying the mechanisms of pain and inflammation. However, there are also some limitations to the use of N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide in lab experiments. Its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors, such as the presence of other ion channels or receptors.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide and its potential therapeutic applications. One direction is the development of more potent and selective TRPA1 antagonists, which may have improved efficacy and fewer side effects. Another direction is the investigation of the mechanisms of TRPA1 activation and the development of novel therapeutic targets for the treatment of pain and inflammation. Additionally, the potential use of N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide in combination with other pain and inflammation therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, should be explored. Overall, N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide has shown great promise as a research tool and potential therapeutic agent for the treatment of pain and inflammation, and further studies are needed to fully understand its mechanisms of action and therapeutic potential.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide involves several steps, starting with the reaction of 4-fluorophenol with cyanomethyl acetate to form 2-(4-fluorophenoxy)-N-(cyanomethyl)acetamide. This intermediate is then reacted with isopropylamine to yield the final product, N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide. The synthesis of N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide has been described in detail in several research articles.

Scientific Research Applications

N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to be a potent and selective antagonist of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide has been found to be effective in reducing pain and inflammation in preclinical models of various conditions, including neuropathic pain, inflammatory pain, and osteoarthritis.

properties

IUPAC Name

N-(cyanomethyl)-2-(4-fluorophenoxy)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-10(2)16(8-7-15)13(17)9-18-12-5-3-11(14)4-6-12/h3-6,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKBXZNODJYWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#N)C(=O)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide

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